molecular formula C18H22FNO B5011809 2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol

2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol

Cat. No. B5011809
M. Wt: 287.4 g/mol
InChI Key: SSAOAMRQNCTGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol, also known as FPEB, is a potent and selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol acts as a positive allosteric modulator of mGluR5, enhancing the receptor's response to glutamate and increasing downstream signaling cascades. This leads to the activation of various intracellular pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in synaptic plasticity, cell survival, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models and cultured cells. It enhances long-term potentiation (LTP) and synaptic transmission in the hippocampus and prefrontal cortex, improves cognitive function in various tasks, and reduces anxiety-like behavior in rodents. It also has potential anti-inflammatory and neuroprotective effects in models of neurodegeneration and traumatic brain injury.

Advantages and Limitations for Lab Experiments

2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol has several advantages for lab experiments, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its availability as a pure compound. However, it also has some limitations, such as its short half-life and potential off-target effects at high concentrations.

Future Directions

There are several future directions for research on 2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol and mGluR5. One area of interest is the development of more selective and long-lasting mGluR5 agonists for therapeutic use. Another area is the investigation of mGluR5 signaling in different brain regions and cell types, as well as its interactions with other neurotransmitter systems. Finally, there is a need for more translational research on the potential therapeutic applications of mGluR5 agonists in human neurological and psychiatric disorders.
In conclusion, this compound is a potent and selective agonist for mGluR5 that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves enhancing glutamate signaling and downstream intracellular pathways, leading to a range of biochemical and physiological effects. While it has several advantages for lab experiments, there are also some limitations and future directions for research.

Synthesis Methods

2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol can be synthesized through a multistep process involving the reaction of 4-fluorophenylacetic acid with 2-aminopropane-1-ol, followed by protection of the resulting amine with benzyl bromide and subsequent deprotection with hydrogenation. The final product is obtained as a white powder with a purity of over 99%.

Scientific Research Applications

2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol has been widely used in scientific research to study the role of mGluR5 in various neurological and psychiatric disorders, including addiction, depression, anxiety, and schizophrenia. It has been shown to modulate synaptic plasticity, neurotransmitter release, and neuronal excitability in brain regions such as the prefrontal cortex, hippocampus, and striatum.

properties

IUPAC Name

2-[benzyl-[1-(4-fluorophenyl)propan-2-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO/c1-15(13-16-7-9-18(19)10-8-16)20(11-12-21)14-17-5-3-2-4-6-17/h2-10,15,21H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAOAMRQNCTGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)N(CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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